Cas no 6497-24-1 (1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol)
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(5-Methyl-3-phenylisoxazol-4-yl)ethanol
- 1-(5-METHYL-3-PHENYLISOXAZOL-4-YL)ETHAN-1-OL
- (+-)-4-< (3-Methoxy-2-oxo-2,5-dihydro-< 4> furyl)-methylmercapto> -azetidin-2-on
- (+-)-4-< 1-Hydroxy-aethyl> -5-methyl-3-phenyl-isoxazol
- 1-(5-methyl-3-phenyl-isoxazol-4-yl)-ethanol
- 2(5H)-Furanone, 3-methoxy-4-[[(4-oxo-2-azetidinyl)thio]methyl]-
- 4-([(4-Methoxy-5-oxo-2,5-dihydro-3-furanyl)methyl]sulfanyl)-2-azetidinone
- 4-(4-methoxy-5-oxo-2,5-dihydro-furan-3-ylmethylsulfanyl)-azetidin-2-one
- AC1LB46O
- CTK2E0207
- PS-5035
- 6497-24-1
- 1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethanol
- CS-0319643
- MFCD16631269
- 1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)ethan-1-ol
- AKOS026675503
- 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol
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- MDL: MFCD16631269
- Inchi: 1S/C12H13NO2/c1-8(14)11-9(2)15-13-12(11)10-6-4-3-5-7-10/h3-8,14H,1-2H3
- InChI Key: DAQOOSLMUWKCQM-UHFFFAOYSA-N
- SMILES: O1C(C)=C(C(C2C=CC=CC=2)=N1)C(C)O
Computed Properties
- Exact Mass: 203.094628657g/mol
- Monoisotopic Mass: 203.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 46.3Ų
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M357660-10mg |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M357660-50mg |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M357660-100mg |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
| Apollo Scientific | OR40374-250mg |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | 250mg |
£70.00 | 2023-09-02 | ||
| Apollo Scientific | OR40374-1g |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | 1g |
£85.00 | 2025-02-20 | ||
| Key Organics Ltd | PS-5035-1MG |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | >95% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | PS-5035-5MG |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | >95% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | PS-5035-10MG |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | >95% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | PS-5035-20MG |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | >95% | 20mg |
£76.00 | 2023-04-19 | |
| Key Organics Ltd | PS-5035-5G |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol |
6497-24-1 | >95% | 5g |
£375.00 | 2025-02-09 |
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol Suppliers
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
Additional information on 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol
Recent Advances in the Study of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol (CAS: 6497-24-1)
1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol (CAS: 6497-24-1) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its isoxazole core structure, has been the subject of various studies aimed at exploring its pharmacological properties, synthetic pathways, and potential therapeutic uses. The following sections provide a comprehensive overview of the latest research findings related to this compound.
Recent studies have focused on the synthesis and optimization of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol, with particular emphasis on improving yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method for the efficient synthesis of this compound, achieving a yield of over 85% under mild reaction conditions. The study highlighted the use of palladium-based catalysts, which significantly reduced the formation of by-products and enhanced the scalability of the process.
In addition to synthetic advancements, researchers have investigated the biological activity of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol. A preclinical study published in Bioorganic & Medicinal Chemistry Letters demonstrated its potential as an anti-inflammatory agent. The compound exhibited notable inhibition of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways, with an IC50 value of 1.2 µM. These findings suggest its promise as a lead compound for developing new anti-inflammatory drugs.
Further exploration of its mechanism of action revealed that 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol interacts with specific protein targets in the NF-κB signaling pathway. Molecular docking studies, as reported in a 2024 European Journal of Medicinal Chemistry article, identified strong binding affinities with IκB kinase (IKK), a critical regulator of inflammation. These computational findings were corroborated by in vitro assays, which confirmed the compound's ability to suppress NF-κB activation in macrophage cells.
Beyond its anti-inflammatory properties, recent research has also explored the compound's potential in oncology. A study in Cancer Research (2023) investigated its effects on cancer cell proliferation and apoptosis. Results indicated that 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase-3 and PARP cleavage. These findings underscore its potential as a chemotherapeutic agent, warranting further investigation in animal models.
Despite these promising results, challenges remain in the development of 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol as a therapeutic agent. Pharmacokinetic studies have identified issues related to its bioavailability and metabolic stability. A 2024 study in Drug Metabolism and Disposition reported rapid hepatic clearance of the compound in rodent models, necessitating structural modifications to improve its pharmacokinetic profile. Researchers are currently exploring prodrug strategies and formulation enhancements to address these limitations.
In conclusion, 1-(5-Methyl-3-phenylisoxazol-4-yl)ethan-1-ol (CAS: 6497-24-1) represents a versatile scaffold with significant potential in drug discovery. Recent advancements in its synthesis, coupled with growing evidence of its biological activities, highlight its value as a candidate for further development. Future research should focus on optimizing its pharmacokinetic properties and expanding its therapeutic applications, particularly in inflammation and oncology.
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